Ethyl 2-(4-aminophenyl)-2-(2-oxoazepan-1-yl)acetate
Description
Ethyl 2-(4-aminophenyl)-2-(2-oxoazepan-1-yl)acetate is a complex organic compound that features both aromatic and heterocyclic structures
Properties
Molecular Formula |
C16H22N2O3 |
|---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
ethyl 2-(4-aminophenyl)-2-(2-oxoazepan-1-yl)acetate |
InChI |
InChI=1S/C16H22N2O3/c1-2-21-16(20)15(12-7-9-13(17)10-8-12)18-11-5-3-4-6-14(18)19/h7-10,15H,2-6,11,17H2,1H3 |
InChI Key |
OUTRPRJOBVTWRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)N)N2CCCCCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-aminophenyl)-2-(2-oxoazepan-1-yl)acetate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the azepine ring, followed by functional group modifications to introduce the amino and ester groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-aminophenyl)-2-(2-oxoazepan-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially forming new compounds with different properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group, such as a halogen or alkyl group .
Scientific Research Applications
Chemistry
In chemistry, Ethyl 2-(4-aminophenyl)-2-(2-oxoazepan-1-yl)acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes at the molecular level .
Medicine
It can be used in the synthesis of drugs targeting specific enzymes or receptors, contributing to the development of new therapeutic agents .
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional group diversity make it suitable for various industrial processes, including polymer synthesis and material modification .
Mechanism of Action
The mechanism of action of Ethyl 2-(4-aminophenyl)-2-(2-oxoazepan-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved in these interactions can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: This compound shares some structural similarities but differs in its functional groups and reactivity.
4,4’-Dichlorobenzophenone: Another compound with a similar aromatic structure but distinct functional groups and applications.
Uniqueness
Ethyl 2-(4-aminophenyl)-2-(2-oxoazepan-1-yl)acetate is unique due to its combination of aromatic and heterocyclic structures, along with its diverse functional groups. This combination provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
